Benzyl 4-((3-bromo-4-chlorophenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-((3-bromo-4-chlorophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a piperidine ring substituted with a benzyl group and a phenoxy moiety, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-((3-bromo-4-chlorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a benzyl halide in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-((3-bromo-4-chlorophenoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Benzyl 4-((3-bromo-4-chlorophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Benzyl 4-((3-bromo-4-chlorophenoxy)methyl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its phenoxy and piperidine components. These interactions may influence various biological processes, contributing to its observed effects in scientific studies .
Comparison with Similar Compounds
- Benzyl 4-((3-bromo-4-fluorophenoxy)methyl)piperidine-1-carboxylate
- Benzyl 4-((3-chloro-4-fluorophenoxy)methyl)piperidine-1-carboxylate
- Benzyl 4-((3-bromo-4-methylphenoxy)methyl)piperidine-1-carboxylate
Comparison: Compared to these similar compounds, Benzyl 4-((3-bromo-4-chlorophenoxy)methyl)piperidine-1-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the phenoxy moiety. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further research and application .
Properties
IUPAC Name |
benzyl 4-[(3-bromo-4-chlorophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrClNO3/c21-18-12-17(6-7-19(18)22)25-13-16-8-10-23(11-9-16)20(24)26-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUIQATLCGYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC(=C(C=C2)Cl)Br)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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